4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline
Brand Name: Vulcanchem
CAS No.: 1094315-12-4
VCID: VC2997304
InChI: InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2
SMILES: C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N
Molecular Formula: C14H11F3N4
Molecular Weight: 292.26 g/mol

4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline

CAS No.: 1094315-12-4

Cat. No.: VC2997304

Molecular Formula: C14H11F3N4

Molecular Weight: 292.26 g/mol

* For research use only. Not for human or veterinary use.

4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline - 1094315-12-4

Specification

CAS No. 1094315-12-4
Molecular Formula C14H11F3N4
Molecular Weight 292.26 g/mol
IUPAC Name 4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline
Standard InChI InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2
Standard InChI Key LGROFPDKJOFPIF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N
Canonical SMILES C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N

Introduction

4-{[6-(Trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]methyl}aniline is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a trifluoromethyl group attached to a triazolo-pyridine core, which is further linked to an aniline moiety through a methyl bridge.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazolopyridine Core: The triazolopyridine scaffold is synthesized via cyclization reactions involving hydrazines and pyridine derivatives.

  • Introduction of the Trifluoromethyl Group: Electrophilic or nucleophilic trifluoromethylation is employed to attach the CF₃ group.

  • Attachment of the Aniline Moiety: The methyl bridge is introduced through alkylation reactions, followed by coupling with aniline.

Medicinal Chemistry

Triazolopyridine derivatives like this compound have been extensively studied for their pharmacological properties:

  • Anticancer Activity: These compounds inhibit kinases and other enzymes critical for tumor growth.

  • Anti-inflammatory Potential: Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX).

  • Antimicrobial Properties: The trifluoromethyl group enhances activity against bacterial and fungal pathogens.

Drug Design

The trifluoromethyl group improves bioavailability and target specificity, making it a valuable motif in drug design.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the structural framework.

  • Mass Spectrometry (MS): Confirms molecular weight and purity.

  • Infrared (IR) Spectroscopy: Identifies functional groups like NH and CF₃.

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